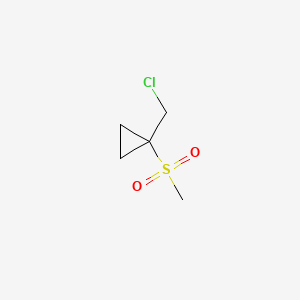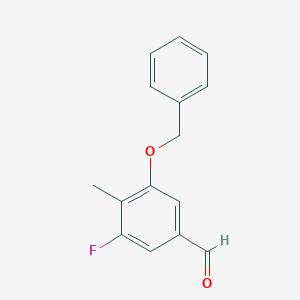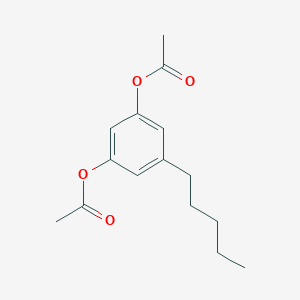
Olivetol, diacetate
描述
Olivetol, diacetate is a derivative of olivetol, a naturally occurring organic compound found in certain species of lichens and produced by some insects Olivetol itself is known for its role as a precursor in the synthesis of tetrahydrocannabinol, a major psychoactive component of cannabis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of olivetol, diacetate typically involves the acetylation of olivetol. This can be achieved by reacting olivetol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where olivetol is mixed with acetic anhydride and a catalyst. The reaction mixture is then heated to facilitate the acetylation process. After the reaction is complete, the product is purified through distillation or crystallization to obtain this compound in high purity.
化学反应分析
Types of Reactions: Olivetol, diacetate can undergo various chemical reactions, including:
Hydrolysis: The diacetate can be hydrolyzed back to olivetol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Olivetol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted olivetol derivatives depending on the nucleophile used.
科学研究应用
Olivetol, diacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including cannabinoids and their analogs.
Biology: Studied for its potential biological activities, such as antioxidant and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, including its role in reducing oxidative stress and inhibiting enzymes related to neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and biotechnology.
作用机制
The mechanism of action of olivetol, diacetate is primarily related to its ability to interact with biological molecules. It can act as an antioxidant by donating electrons to neutralize reactive oxygen species. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. These interactions can modulate various biochemical pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Olivetol: The parent compound, known for its role in cannabinoid synthesis.
Olivetolic Acid: A related compound involved in the biosynthesis of cannabinoids.
Resorcinol: A structurally similar compound with different functional groups.
Comparison:
Olivetol vs. Olivetol, Diacetate: Olivetol is more reactive due to the presence of free hydroxyl groups, while this compound is more stable and less reactive.
Olivetolic Acid vs. This compound: Olivetolic acid has a carboxyl group, making it more acidic and polar compared to the diacetate form.
Resorcinol vs. This compound: Resorcinol has two hydroxyl groups on a benzene ring, similar to olivetol, but lacks the pentyl side chain and acetyl groups, resulting in different chemical properties and reactivity.
属性
IUPAC Name |
(3-acetyloxy-5-pentylphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-5-6-7-13-8-14(18-11(2)16)10-15(9-13)19-12(3)17/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGXBRWQJFVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


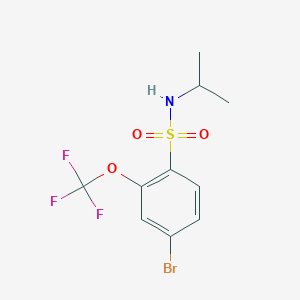

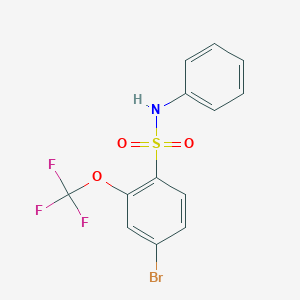
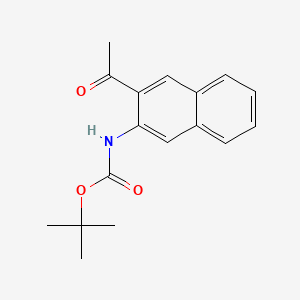
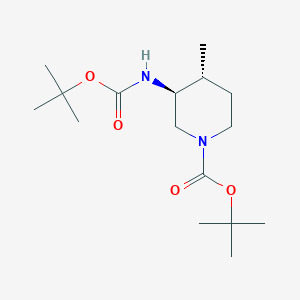
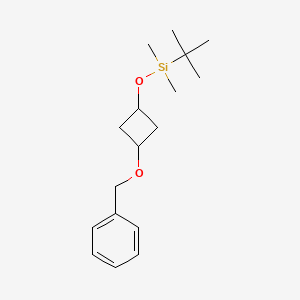
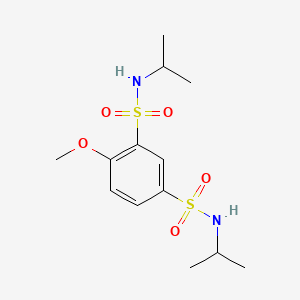
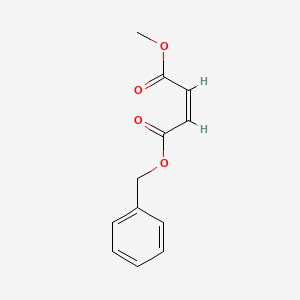
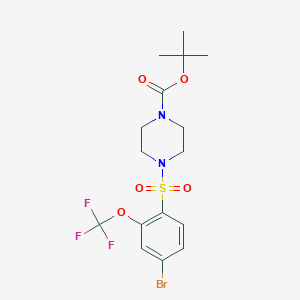
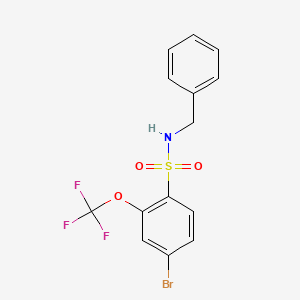
![Tert-butyl 6-propan-2-yl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B8202776.png)
![tert-Butyl 4-[(4-bromo-3-fluorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B8202792.png)
